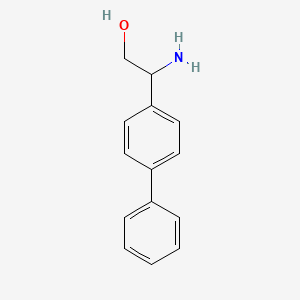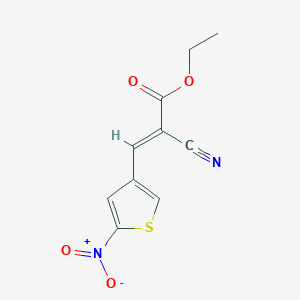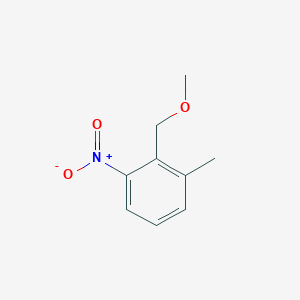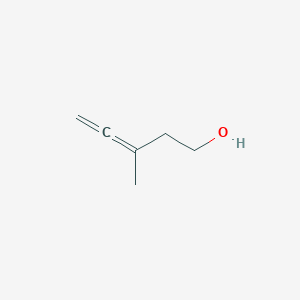![molecular formula C10H16O5 B1653351 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis CAS No. 1807941-56-5](/img/structure/B1653351.png)
5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis
Vue d'ensemble
Description
5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis (5-TBCO2C) is an organic compound belonging to the family of cyclic esters. It is an important intermediate in organic synthesis and finds application in various scientific fields, including pharmaceuticals, materials science, and biochemistry. 5-TBCO2C is synthesized by a process known as the Mitsunobu reaction, which is a reversible reaction between an alcohol and an acid chloride. The reaction is catalyzed by an organophosphorus compound, such as triphenylphosphine. 5-TBCO2C has been extensively studied in recent years due to its versatile properties and potential applications.
Applications De Recherche Scientifique
5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis has been extensively studied in recent years due to its versatile properties and potential applications. It has been used in the synthesis of various compounds, including peptides, peptidomimetics, and heterocycles. 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis has also been used as a linker molecule for the synthesis of polymers and has been used in the synthesis of drug delivery systems. In addition, 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis has been studied for its potential use in the synthesis of nanomaterials and as a reagent for the synthesis of optically active compounds.
Mécanisme D'action
The mechanism of action of 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis is based on its ability to form covalent bonds with other molecules. The reaction is initiated by the formation of a phosphonium salt, which is then protonated by a base, such as triethylamine. This protonation leads to the formation of an oxonium salt, which can then react with the alcohol or acid chloride to form the desired product. The reaction is reversible, and the product can be regenerated by the addition of a base.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis have not been extensively studied. However, it has been shown to have some effect on the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis has been shown to have some effect on the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis in lab experiments include its high reactivity, low cost, and ease of use. The reaction is typically carried out in an organic solvent at room temperature, making it easy to handle. In addition, the reaction is reversible, allowing for the regeneration of the product. The main limitation of using 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis in lab experiments is the potential for side reactions, which can lead to the formation of unwanted products.
Orientations Futures
The potential future applications of 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis are numerous. Further research is needed to better understand its biochemical and physiological effects and to explore its potential use in the synthesis of nanomaterials and optically active compounds. In addition, further research is needed to explore its potential use in drug delivery systems and other applications. Finally, further research is needed to identify more efficient and cost-effective synthesis methods.
Propriétés
IUPAC Name |
(2S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]oxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-10(2,3)15-9(13)7-5-4-6(14-7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJSOJNNUVVKLL-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CC[C@H](O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis | |
CAS RN |
1807941-56-5 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807941-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2,5-Dimethoxyphenyl)methyl]-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B1653272.png)
sulfamoyl}[(1-propyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1653273.png)
![N-[2-(prop-2-yn-1-yloxy)ethyl]cyclooctanamine](/img/structure/B1653274.png)
![5-methyl-3-[3-(1-methyl-1H-pyrrol-2-yl)morpholine-4-carbonyl]-1H-indazole](/img/structure/B1653276.png)
![3-Methoxy-1-[(5-methylthiophen-2-yl)methyl]-1-(propan-2-yl)urea](/img/structure/B1653277.png)
![2-(4-{[1-(2-Methoxyethyl)cyclohexyl]methyl}piperazin-1-yl)butan-1-ol](/img/structure/B1653279.png)




![tert-butyl N-(4-{[N'-(methoxycarbonyl)hydrazinecarbonyl]amino}phenyl)carbamate](/img/structure/B1653289.png)
![9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride](/img/structure/B1653290.png)